molecular formula C5H8BrNO B1267098 1-Bromocyclobutane-1-carboxamide CAS No. 51175-80-5

1-Bromocyclobutane-1-carboxamide

Cat. No.: B1267098
CAS No.: 51175-80-5
M. Wt: 178.03 g/mol
InChI Key: NWTUHUOQBOFSPL-UHFFFAOYSA-N
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Description

1-Bromocyclobutane-1-carboxamide is an organic compound with the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol It is a brominated derivative of cyclobutane carboxamide, characterized by the presence of a bromine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the bromination of cyclobutane carboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically occurs at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

    Substitution: Various substituted cyclobutane carboxamides.

    Reduction: Cyclobutane carboxamide.

    Oxidation: Cyclobutane carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-Bromocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the carboxamide group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclobutane-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-bromocyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUHUOQBOFSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299469
Record name 1-bromocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-80-5
Record name NSC130986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130986
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclobutane-1-carboxamide
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